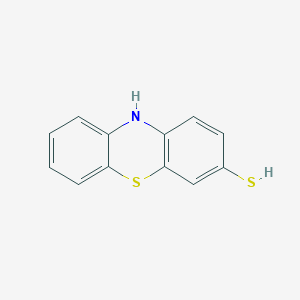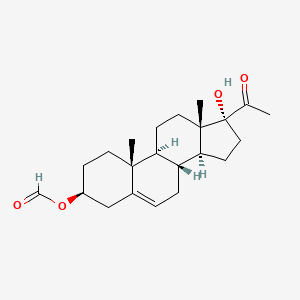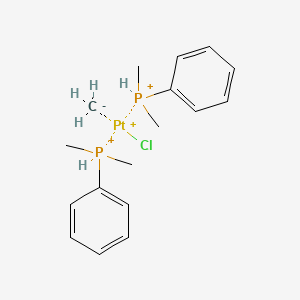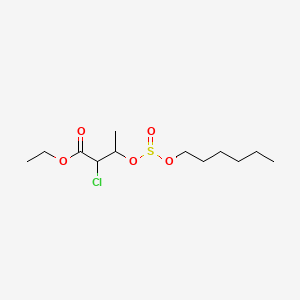
4-Methyl-3-hepten-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-hepten-2-one is an organic compound with the molecular formula C8H14O. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. The compound is also known by its IUPAC name, 4-methylhept-3-en-2-one .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methyl-3-hepten-2-one can be synthesized through various methods. One common synthetic route involves the reaction of isobutylene, formaldehyde, and acetone under specific conditions. The reaction typically occurs at a temperature of 250°C and a pressure of 30 MPa .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3-hepten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated compounds and other substituted derivatives
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-hepten-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in biological processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic properties and its use in drug development.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 4-methyl-3-hepten-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing various cellular processes. The compound’s effects are mediated through its interaction with receptors and enzymes, leading to changes in cellular function and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-5-hepten-2-one: Another compound with a similar structure, known for its role in programmed cell death in plants.
3-Hepten-2-one: A related compound with similar chemical properties but different applications.
Uniqueness
4-Methyl-3-hepten-2-one is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its versatility in various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industry .
Eigenschaften
CAS-Nummer |
22319-25-1 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(E)-4-methylhept-3-en-2-one |
InChI |
InChI=1S/C8H14O/c1-4-5-7(2)6-8(3)9/h6H,4-5H2,1-3H3/b7-6+ |
InChI-Schlüssel |
URFGREAPSNSHAH-VOTSOKGWSA-N |
Isomerische SMILES |
CCC/C(=C/C(=O)C)/C |
Kanonische SMILES |
CCCC(=CC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine](/img/structure/B14700360.png)
![[Azanediyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14700361.png)


![7,7,9-Trimethyl-1-oxa-4-thiaspiro[4.5]decane](/img/structure/B14700383.png)


![N-[Cyano(phenyl)methyl]-N-phenylbenzamide](/img/structure/B14700409.png)



![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
